
4-Bromo-3-methyl-pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-methyl-pyridine-2-carbonitrile is a chemical compound used as a synthetic intermediate . It is used in the synthesis of various pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular formula of this compound is C7H5BrN2 . It has a molecular weight of 197.03 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the searched resources , it is known to be a useful intermediate in various organic synthesis processes, including the preparation of crown-ester-bipyridines and viologens .Physical And Chemical Properties Analysis
This compound is a powder with a predicted boiling point of 286.7±35.0 °C and a predicted density of 1.61±0.1 g/cm3 . Its pKa is predicted to be -2.50±0.10 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
4-Bromo-3-methyl-pyridine-2-carbonitrile serves as a precursor in the synthesis of various complex molecules. For instance, it has been involved in the synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, a pyridine derivative whose structure was determined by X-ray diffraction, and its spectral properties studied through various spectroscopic techniques. This research highlights the compound's utility in generating structurally complex derivatives with potential application in further chemical studies and material science (Tranfić et al., 2011).
Antibacterial Activity
Derivatives of this compound have been evaluated for their antimicrobial properties. Novel 4-pyrrolidin-3-cyanopyridine derivatives exhibited significant antibacterial activity against a range of aerobic and anaerobic bacteria, demonstrating the compound's relevance in developing new antibacterial agents (Bogdanowicz et al., 2013).
Catalysis and Reaction Mechanisms
Research has explored the catalytic applications and reaction mechanisms involving this compound derivatives. For example, nickel complexes catalyze the condensation of organic bromides with vinyl compounds, showcasing the compound's role in facilitating chemical transformations and its potential application in organic synthesis (Lebedev et al., 1988).
Quantum Chemical Studies
Quantum chemical studies have been conducted on pyridylacetonitriles synthesized from this compound. These studies include analysis of the molecules' vibrational modes, NLO response, HOMO-LUMO gap, and other electronic properties, which are crucial for understanding the compound's reactivity and potential applications in material science and nanotechnology (Reddy et al., 2019).
Mécanisme D'action
Target of Action
Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds .
Result of Action
As a potential participant in sm cross-coupling reactions, it could contribute to the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of 4-Bromo-3-methyl-pyridine-2-carbonitrile can be influenced by various environmental factors. For instance, in the context of SM cross-coupling reactions, the success of the reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-3-methylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-6(8)2-3-10-7(5)4-9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXORKPPOJBWEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

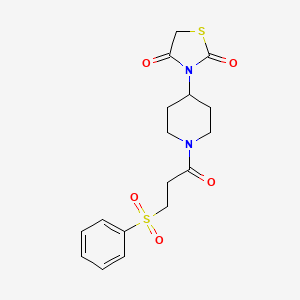
![2-(allyl(phenyl)amino)-N-cyclopentyl-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2935498.png)
![6-Phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2935501.png)

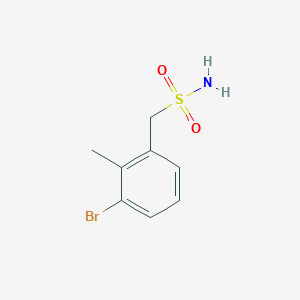
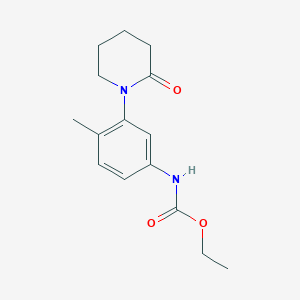
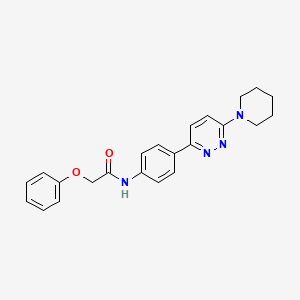
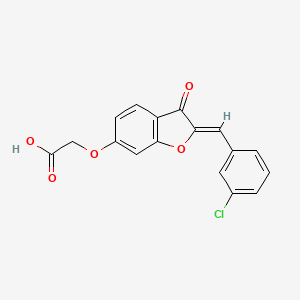
![2-Chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]-5-fluoropyridine-4-carboxamide](/img/structure/B2935510.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide](/img/structure/B2935511.png)
![2-(3,4-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2935512.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2935513.png)

